molecular formula C9H12N2O3S B1403747 N'-(4-Methylbenzenesulfonyl)methoxymethanimidamide CAS No. 26903-12-8

N'-(4-Methylbenzenesulfonyl)methoxymethanimidamide

Cat. No. B1403747
CAS RN: 26903-12-8
M. Wt: 228.27 g/mol
InChI Key: LOLNGUXZBUHKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(4-Methylbenzenesulfonyl)methoxymethanimidamide, also known as TSPO ligand or PBR ligand, is a chemical compound that has generated interest among scientific researchers due to its potential applications in various fields1. It is a compound with the chemical formula C12H15N3O3S1. This compound is a selective ligand for the translocator protein 18 kDa (TSPO) or peripheral benzodiazepine receptor (PBR)1.



Synthesis Analysis

N’-(4-Methylbenzenesulfonyl)methoxymethanimidamide can be synthesized by reacting 2,5-dimethoxybenzylamine with 2-chloro-5-fluoropentane in the presence of potassium carbonate and dimethylformamide to yield N-(2,5-dimethoxybenzyl)-N-(5-fluoropentyl)amine1.



Molecular Structure Analysis

The molecular formula of N’-(4-Methylbenzenesulfonyl)methoxymethanimidamide is C9H12N2O3S1. Its chemical structure contains a sulfonamide group, a methoxy group, and an imidazole ring1.



Chemical Reactions Analysis

The specific chemical reactions involving N’-(4-Methylbenzenesulfonyl)methoxymethanimidamide are not mentioned in the retrieved sources. However, its synthesis involves a reaction with 2,5-dimethoxybenzylamine and 2-chloro-5-fluoropentane1.



Physical And Chemical Properties Analysis

N’-(4-Methylbenzenesulfonyl)methoxymethanimidamide is a white to off-white powder that is slightly soluble in water but highly soluble in organic solvents1. It has a molecular weight of 301.33 g/mol, a boiling point of 466.4°C, and a melting point of 156-158°C1.


Scientific Research Applications

  • Fluorophore Research : A study by Kimber et al. (2003) explored the syntheses of various analogues of Zinquin, a specific fluorophore for Zn(II), which included derivatives of 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfon-amide. These compounds showed bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II), forming fluorescent complexes, except for the 5-methoxy compound (Kimber et al., 2003).

  • Antitumor Activity : Teijeira et al. (1996) synthesized and evaluated N-1- or 2-anthraquinonyl derivatives of p-methyl- and p-methoxybenzenesulfonamides as antitumor agents. Some derivatives exhibited slight antitumor activity (Teijeira et al., 1996).

  • Alzheimer’s Disease Treatment : A study by Abbasi et al. (2018) focused on the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as potential therapeutic agents for Alzheimer’s disease. These compounds showed inhibitory effects on acetylcholinesterase, with one derivative demonstrating activity comparable to Neostigmine methylsulfate (Abbasi et al., 2018).

  • Electrochemical Properties : Kantekin et al. (2015) reported the synthesis and characterization of novel metallophthalocyanines, including N-(3-(4-methoxybenzyl)-5-(4-chorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide. These compounds exhibited unique electrochemical and spectroelectrochemical properties (Kantekin et al., 2015).

  • Amine Synthesis : Kurosawa et al. (2003) described the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides, including N-(4-Methoxybenzyl)-3-phenylpropylamine (Kurosawa et al., 2003).

  • Biomass Conversion : Zhu et al. (2011) investigated the catalytic conversion of anisole, a phenolic model compound, to gasoline-range molecules using a bifunctional Pt/HBeta catalyst. This study provides insights into biomass conversion processes (Zhu et al., 2011).

  • Lanthanide Coordination Polymers : Yang et al. (2008) synthesized novel luminescent lanthanide coordination polymers of 4-hydroxybenzenesulfonate, offering insights into the development of new luminescent materials (Yang et al., 2008).

Safety And Hazards

The specific safety and hazards associated with N’-(4-Methylbenzenesulfonyl)methoxymethanimidamide are not mentioned in the retrieved sources. However, it is noted that this compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use1.


Future Directions

The future directions of research involving N’-(4-Methylbenzenesulfonyl)methoxymethanimidamide are not explicitly mentioned in the retrieved sources. However, given its potential applications in various fields, it is likely that future research will continue to explore its properties and potential uses1.


properties

IUPAC Name

methyl N'-(4-methylphenyl)sulfonylcarbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7-3-5-8(6-4-7)15(12,13)11-9(10)14-2/h3-6H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLNGUXZBUHKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-Methylbenzenesulfonyl)methoxymethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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